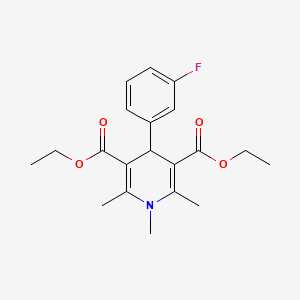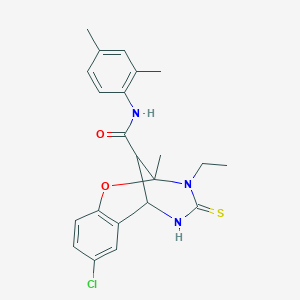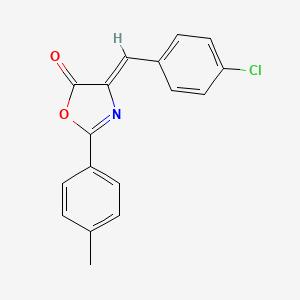
Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-フルオロフェニル)-1,2,6-トリメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルは、ジヒドロピリジン類に属する化学化合物です。ジヒドロピリジン類は、特にカルシウムチャネルブロッカーとして、医薬品化学分野でその用途が知られています。この化合物にはフルオロフェニル基が含まれており、これが化学的性質と生物学的活性に影響を与える可能性があります。
2. 製法
合成経路と反応条件: 4-(3-フルオロフェニル)-1,2,6-トリメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルの合成には、通常、複数段階のプロセスが含まれます。一般的な方法の1つは、アルデヒド、β-ケトエステル、およびアンモニアまたはアミンを縮合させるハントシュジヒドロピリジン合成です。反応条件には、多くの場合、エタノールまたは他の適切な溶媒中での還流が含まれます。
工業的製造方法: この化合物の工業的製造には、大規模な操作向けにハントシュ合成を最適化することが含まれる場合があります。これには、反応効率と収率を向上させるために連続フロー反応器を使用することが含まれます。溶媒、触媒、精製方法の選択は、製造規模拡大における重要な要素です。
反応の種類:
酸化: この化合物は、酸化されて対応するピリジン誘導体になる可能性があります。
還元: 還元反応は、ジヒドロピリジン環を修飾し、薬理学的に活性な異なる化合物を生み出す可能性があります。
置換: フルオロフェニル基は、求電子置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 求電子置換反応は、ハロゲンやニトロ化剤などの試薬によって促進することができます。
主な生成物:
酸化: ピリジン誘導体。
還元: 修飾されたジヒドロピリジン化合物。
置換: 様々な置換フルオロフェニル誘導体。
4. 科学研究における用途
4-(3-フルオロフェニル)-1,2,6-トリメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルは、科学研究にいくつかの用途があります。
化学: 有機合成における構成要素として、および配位化学における配位子として使用されます。
生物学: カルシウムチャネルやその他の生物学的標的への潜在的な影響について研究されています。
医学: カルシウムチャネルブロッカーとしての可能性について調査されており、これは心血管疾患の治療に役立ちます。
産業: 新素材の開発および他の複雑な分子の合成における中間体として利用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
3,5-Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
科学的研究の応用
3,5-Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: It is investigated for its therapeutic potential in treating cardiovascular diseases.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
作用機序
4-(3-フルオロフェニル)-1,2,6-トリメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルの作用機序には、カルシウムチャネルとの相互作用が含まれます。これらのチャネルに結合することで、細胞へのカルシウムイオンの流入を阻害し、血管拡張と血圧低下につながります。フルオロフェニル基は、特定のカルシウムチャネルサブタイプに対する結合親和性と選択性を高める可能性があります。
類似化合物:
ニフェジピン: 別のジヒドロピリジンカルシウムチャネルブロッカー。
アムロジピン: 高血圧の治療における長時間の効果で知られています。
フェロジピン: 血管拡張作用で使用されます。
ユニークさ: 4-(3-フルオロフェニル)-1,2,6-トリメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルは、フルオロフェニル基の存在によりユニークです。これは、薬物動態学的および薬力学的な特性に影響を与える可能性があります。この構造的特徴は、他のジヒドロピリジンと比較して、効力、選択性、代謝安定性において利点を提供する可能性があります。
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.
Amlodipine: A widely used dihydropyridine with a longer duration of action.
Felodipine: Known for its high vascular selectivity.
Uniqueness
3,5-Diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the fluorophenyl group may enhance its binding affinity and selectivity for calcium channels, potentially leading to improved therapeutic effects.
特性
分子式 |
C20H24FNO4 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
diethyl 4-(3-fluorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24FNO4/c1-6-25-19(23)16-12(3)22(5)13(4)17(20(24)26-7-2)18(16)14-9-8-10-15(21)11-14/h8-11,18H,6-7H2,1-5H3 |
InChIキー |
DBEMLXBHYMDZPG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)F)C(=O)OCC)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11218243.png)

![2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11218266.png)
![N-(3-chloro-4-methoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B11218271.png)

![7-(diethylamino)-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11218284.png)
![11-[3-(benzyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11218290.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B11218297.png)
![5-(2-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11218306.png)
![7-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11218315.png)
![N-cyclohexyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11218317.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11218318.png)
![1-(4-bromophenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11218325.png)
